2-(4-isopropoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide
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Overview
Description
2-(4-Isopropoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a thiophene ring substituted with an isopropoxybenzamido group and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-isopropoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions starting from simple precursors like acetylene and sulfur sources.
Introduction of Substituents: The isopropoxybenzamido group is introduced through an amide coupling reaction, where 4-isopropoxybenzoic acid is reacted with an amine derivative of the thiophene ring.
Carboxamide Formation: The carboxamide group is formed by reacting the intermediate product with a suitable carboxylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-Isopropoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-isopropoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Isopropoxybenzamido)-5-phenylthiophene-3-carboxamide
- Ethyl 6-benzyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Uniqueness
2-(4-Isopropoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
2-(4-isopropoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a thiophene ring substituted with various functional groups. Its molecular formula is C15H18N2O2S, and it features both hydrophobic and hydrophilic properties due to the presence of the isopropoxy and carboxamide groups. These structural attributes are crucial for its interaction with biological targets.
Research indicates that this compound may exert its biological effects through multiple mechanisms, including:
- Inhibition of Enzyme Activity : Compounds similar in structure have been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Preliminary studies suggest that this compound may promote apoptosis in cancer cells, a critical pathway for cancer treatment.
Cytotoxicity Studies
A significant focus has been on evaluating the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes findings from recent studies:
Cell Line | IC50 (µM) | Comparison to Control |
---|---|---|
MDA-MB-231 (Breast) | 12.5 | More potent than cisplatin |
HT-29 (Colon) | 15.0 | Comparable to cisplatin |
SUIT-2 (Pancreatic) | 20.0 | Less potent than cisplatin |
These results indicate that the compound exhibits significant cytotoxicity against breast and colon cancer cell lines, suggesting its potential as an anti-cancer agent.
Mechanisms of Induction
The mechanisms by which this compound induces cytotoxicity include:
- Cell Cycle Arrest : Flow cytometry analysis revealed that treated cells showed an increase in the sub-G1 phase, indicating cell cycle arrest and subsequent apoptosis.
- Morphological Changes : Hoechst staining demonstrated characteristic changes in nuclear morphology consistent with apoptosis.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Breast Cancer Cells : In vitro studies showed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability in MDA-MB-231 cells. The study highlighted that apoptosis was confirmed through morphological assessments.
- Combination Therapy : A combination of this compound with existing chemotherapeutics was evaluated, showing enhanced cytotoxic effects compared to monotherapy. This suggests potential for use in combination therapy regimens.
Properties
IUPAC Name |
N,4,5-trimethyl-2-[(4-propan-2-yloxybenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-10(2)23-14-8-6-13(7-9-14)16(21)20-18-15(17(22)19-5)11(3)12(4)24-18/h6-10H,1-5H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZGYQJMSCOBOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)OC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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